3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile
Description
The exact mass of the compound this compound is 165.03606841 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-6-sulfanylidene-1H-pyridazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-5(2)9-10-7(11)6(4)3-8/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESXQDZTSAQWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NN=C1C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193866 | |
| Record name | 2,3-Dihydro-5,6-dimethyl-3-thioxo-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98279-98-2 | |
| Record name | 2,3-Dihydro-5,6-dimethyl-3-thioxo-4-pyridazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98279-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6-dimethyl-3-thioxo-4-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 3 Mercapto 5,6 Dimethylpyridazine 4 Carbonitrile
Transformations Involving the Mercapto Group
The mercapto group is a versatile functional group known for its nucleophilicity, its ability to exist in tautomeric forms, and its susceptibility to oxidation.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the mercapto group in 3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile is a soft nucleophile, making it highly reactive towards various electrophiles in S-alkylation and S-acylation reactions. These reactions are fundamental for introducing a wide range of substituents onto the sulfur atom, thereby modifying the compound's properties.
S-Alkylation: This reaction involves the formation of a new carbon-sulfur bond by reacting the thiol with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. The thiol, often deprotonated with a mild base to form the more nucleophilic thiolate anion, attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. This method is widely used for modifying cysteine residues in peptides. nih.gov The general scheme for S-alkylation is as follows:
R-X + HS-Pyridazine → R-S-Pyridazine + HX (where R-X is an alkylating agent like methyl iodide or ethyl chloroacetate)
S-Acylation: This process, also known as thioesterification, involves the attachment of an acyl group to the sulfur atom, forming a thioester. nih.gov This modification is a reversible post-translational modification in proteins, where a fatty acid is attached to a cysteine residue. nih.gov The reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. In biological systems, this transfer is mediated by enzymes from acyl-coenzyme A. nih.govresearchgate.net The general reaction is:
R-COCl + HS-Pyridazine → R-CO-S-Pyridazine + HCl (where R-COCl is an acylating agent)
Interactive Table: Examples of S-Alkylation and S-Acylation Reagents
| Reaction Type | Reagent Class | Example Reagent | Expected Product Moiety |
| S-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | -S-CH₃ (S-Methyl) |
| S-Alkylation | Haloester | Ethyl Chloroacetate (ClCH₂CO₂Et) | -S-CH₂CO₂Et (S-Carboethoxymethyl) |
| S-Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | -S-C(O)CH₃ (S-Acetyl) |
| S-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | -S-C(O)CH₃ (S-Acetyl) |
Thiol-Thione Tautomerism and Equilibrium Studies
Like many heterocyclic thiols, this compound is expected to exist in a tautomeric equilibrium with its corresponding thione form, 5,6-dimethyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile. This phenomenon involves the migration of a proton between the sulfur and a nitrogen atom of the pyridazine (B1198779) ring.
The position of this equilibrium is highly sensitive to the molecular environment. researchgate.netcdnsciencepub.com Studies on analogous compounds like 2-mercaptopyridine (B119420) and 2-mercaptopyrimidine have shown that the thione form is generally favored in polar solvents, whereas the thiol form predominates in dilute solutions of nonpolar solvents. researchgate.netcdnsciencepub.comwikipedia.org This is because the more polar thione tautomer is better stabilized by polar solvent molecules. researchgate.net Furthermore, self-association through hydrogen bonding at higher concentrations can also shift the equilibrium toward the thione form. researchgate.netcdnsciencepub.com Theoretical studies on 3-hydroxy-2-mercaptopyridine also indicate that the thione form is the most stable tautomer. nih.gov
Interactive Table: Factors Influencing Thiol-Thione Equilibrium
| Factor | Effect on Equilibrium | Predominant Form | Rationale |
| Solvent Polarity | Increasing polarity | Thione | Stabilization of the more polar thione tautomer. researchgate.net |
| Concentration | Increasing concentration | Thione | Favors self-association and dimerization. researchgate.netcdnsciencepub.com |
| Temperature | Lower temperatures | Thiol | The thiol form is often favored at lower temperatures. wikipedia.org |
| Solvent Type | Nonpolar solvents | Thiol | Reduced stabilization of the polar thione form. researchgate.netcdnsciencepub.com |
Oxidation Reactions of the Thiol Moiety
The thiol group is readily oxidized under various conditions. The most common oxidation product is a disulfide, formed by the coupling of two thiol molecules. This oxidative coupling is a key reaction in forming the disulfide bridges that stabilize protein structures. For this compound, this would result in the formation of a symmetrical disulfide.
Various methods have been developed for the mild and efficient oxidation of thiols to disulfides, including the use of catalysts like laccase-mediator systems, hydrogen peroxide with an iodide catalyst, or photocatalysis. rsc.orgorganic-chemistry.orgtandfonline.com Studies on the aerobic oxidation of heterocyclic compounds like 2-mercaptopyridine have been demonstrated, although sometimes with lower yields compared to other thiols. nih.govacs.org The transformation of the thiol form to the corresponding disulfide can be observed over time in solution. researchgate.netcdnsciencepub.com
The general reaction is:
2 HS-Pyridazine + [O] → Pyridazine-S-S-Pyridazine + H₂O
Reactions of the Carbonitrile Group
The carbonitrile (nitrile) group is a versatile functional group that can undergo several important transformations, primarily hydrolysis to carboxylic acids or amides, and reduction to primary amines. The electrophilicity of the nitrile's carbon atom is key to its reactivity. nih.gov
Hydrolysis and Amidation Pathways
The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds through an initial hydration step to form a carboxamide intermediate. This amide can sometimes be isolated, or it can undergo further hydrolysis to yield a carboxylic acid and ammonia (or an amine).
Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon.
For pyridazine systems, hydrolysis of a nitrile or an ester group to a carboxylic acid has been documented. For instance, 3-amino-5,6-diphenylpyridazine-4-carboxylic acid can be formed by hydrolyzing the corresponding ester. ekb.eg
Partial Hydrolysis (Amidation): Pyridazine-C≡N + H₂O → Pyridazine-C(O)NH₂
Complete Hydrolysis: Pyridazine-C≡N + 2H₂O → Pyridazine-COOH + NH₃
Reductions of the Nitrile Functionality
The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is a valuable method for synthesizing amines. Common methods for nitrile reduction include catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or chemical reduction with metal hydrides.
A wide range of reagents can achieve this transformation, such as ammonia borane, diisopropylaminoborane, or transition metal catalysts. organic-chemistry.org Manganese-catalyzed reductions have also been recently developed. rsc.org The product of the reduction of this compound would be 3-Mercapto-4-(aminomethyl)-5,6-dimethylpyridazine.
Pyridazine-C≡N + 2H₂ → Pyridazine-CH₂NH₂
Interactive Table: Common Reagents for Nitrile Reduction
| Reagent/System | Description |
| Catalytic Hydrogenation | Hydrogen gas (H₂) with catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent. |
| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | A milder hydride reagent, often used in combination with a catalyst. |
| Ammonia Borane (H₃NBH₃) | A stable solid that can reduce nitriles under thermal conditions. organic-chemistry.org |
| Diisopropylaminoborane (BH₂N(iPr)₂) | Reduces a variety of nitriles in the presence of a catalytic amount of LiBH₄. organic-chemistry.org |
[2+3] Cycloaddition Reactions of the Nitrile
The nitrile group in this compound is positioned on an electron-deficient pyridazine ring, which enhances its electrophilic character and potential to participate in cycloaddition reactions. Specifically, [2+3] cycloadditions, also known as 1,3-dipolar cycloadditions, represent a significant class of reactions for the construction of five-membered heterocyclic rings. In the context of the title compound, the nitrile group can act as a dipolarophile, reacting with various 1,3-dipoles.
While specific studies on [2+3] cycloaddition reactions of this compound are not extensively documented, the reactivity can be inferred from studies on similar electron-deficient nitriles. Nitrile ylides, for instance, which can be generated photochemically from vinyl azides, are known to react with electron-deficient alkenes in [2+3] cycloaddition cascades to form dihydropyrroles. nih.gov Similarly, nitrile oxides can undergo cycloaddition with common nitriles, particularly those that are electron-rich, in an inverse electron-demand fashion to yield 1,2,4-oxadiazoles. rsc.org
In a potential reaction, the nitrile group of this compound could react with a 1,3-dipole such as an azide or a nitrile imine. For instance, the base-mediated reaction of methylene (B1212753) active nitriles with nitrileimines serves as an alternative to the use of organic azides in click-type [3+2] cycloadditions, leading to the formation of functionalized pyrazoles. rsc.org The electron-withdrawing nature of the pyridazine ring in the title compound would likely enhance the reactivity of the nitrile group as a dipolarophile in such transformations.
Table 1: Potential [2+3] Cycloaddition Reactions of the Nitrile Group
| 1,3-Dipole | Potential Product | Reaction Type |
| Nitrile Ylide | Dihydropyrrole derivative | 1,3-Dipolar Cycloaddition |
| Nitrile Oxide | 1,2,4-Oxadiazole derivative | Inverse Electron-Demand 1,3-Dipolar Cycloaddition |
| Azide | Tetrazole derivative | Huisgen Cycloaddition |
| Nitrile Imine | 1,2,4-Triazole derivative | 1,3-Dipolar Cycloaddition |
Pyridazine Ring System Reactivity
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it generally resistant to electrophilic attack while being more susceptible to nucleophilic substitution. The substituents on the ring—mercapto, methyl, and cyano groups—further modulate this reactivity.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridazine nucleus is generally difficult to achieve. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. researchgate.netuoanbar.edu.iq This deactivation is analogous to that observed in nitrobenzene. Furthermore, in acidic conditions, which are common for many EAS reactions, the nitrogen atoms can be protonated, further increasing the electron-deficient nature of the ring and making it even less reactive. uoanbar.edu.iq
While activating groups can enhance the propensity of pyridines to undergo EAS, the combined effect of the substituents on this compound must be considered. The two methyl groups at the 5- and 6-positions are electron-donating and would be expected to activate the ring. Conversely, the cyano group at the 4-position is strongly electron-withdrawing and deactivating. The mercapto group at the 3-position can exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect.
Nucleophilic Aromatic Substitution on the Pyridazine Nucleus
In contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is activated for nucleophilic aromatic substitution (NAS). This is particularly true when a good leaving group is present on the ring. While the title compound does not possess a typical leaving group like a halogen, nucleophilic substitution can still occur under certain conditions, for instance, through the displacement of other groups or via addition-elimination mechanisms.
The reactivity of pyridazines towards nucleophiles has been demonstrated in various systems. For example, pyridazinium dicyanomethylides can undergo a regiospecific vicarious nucleophilic substitution, allowing for the introduction of a sulfonylmethyl group at the C-4 position. rsc.org This highlights the susceptibility of the pyridazine ring to nucleophilic attack, especially when activated. In the case of this compound, the mercapto group itself is a nucleophile and can participate in reactions, but the pyridazine ring can also be the site of nucleophilic attack. The presence of electron-withdrawing groups, such as the cyano group, would further enhance the ring's electrophilicity and facilitate nucleophilic attack.
Cyclization Reactions and Ring Fusions
The presence of the mercapto and cyano groups in a 1,2-relationship on the pyridazine ring of this compound makes it a versatile precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-c]pyridazines. The compound exists in tautomeric equilibrium with its thione form, 4-cyano-5,6-dimethylpyridazin-3(2H)-thione. This thione tautomer is a key intermediate in various cyclization reactions.
The synthesis of thieno[2,3-c]pyridazines can be achieved through the reaction of the pyridazinethione with α-halocarbonyl compounds. This reaction proceeds via S-alkylation of the thione followed by an intramolecular cyclization. The nature of the resulting fused thiophene (B33073) ring is dependent on the specific α-halocarbonyl compound used.
Table 2: Cyclization Reactions to Form Thieno[2,3-c]pyridazines
| Reagent | Intermediate Product | Final Fused System |
| Ethyl chloroacetate | S-alkylated pyridazine | 3-Amino-5,6-dimethylthieno[2,3-c]pyridazine-4-carboxylate |
| Chloroacetonitrile | S-alkylated pyridazine | 3-Amino-4-cyano-5,6-dimethylthieno[2,3-c]pyridazine |
| α-Haloketones | S-alkylated pyridazine | Substituted 3-aminothieno[2,3-c]pyridazines |
These cyclization reactions provide an efficient route to a variety of substituted thieno[2,3-c]pyridazines, which are of interest due to their potential biological activities. The reactivity of the mercapto/thione group in concert with the adjacent cyano group is a powerful tool for the construction of these more complex heterocyclic systems.
Advanced Structural and Conformational Analysis
X-ray Crystallography for Solid-State Structure Elucidation
For analogous compounds, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, X-ray diffraction analysis has confirmed the planar nature of the pyridazine (B1198779) ring and provided detailed metric parameters. growingscience.comresearchgate.net For the target compound, such a study would confirm the relative positions of the mercapto, cyano, and dimethyl substituents on the pyridazine core.
Intermolecular Interactions and Packing Architectures
In the solid state, molecules of 3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile would arrange themselves into a specific crystal lattice, stabilized by various intermolecular forces. The nature of these interactions dictates the crystal's packing architecture, which in turn influences physical properties like melting point and solubility.
Given the functional groups present, the following interactions are anticipated:
Hydrogen Bonding: The mercapto group (-SH) can act as a hydrogen bond donor, while the pyridazine ring nitrogen atoms and the nitrile nitrogen atom are potential hydrogen bond acceptors. It is plausible that strong S-H···N (pyridazine or nitrile) hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks. In related crystal structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, intermolecular N-H···N hydrogen bonds play a key role in the crystal packing. growingscience.com
π-π Stacking: The aromatic pyridazine ring is electron-deficient, which could facilitate π-π stacking interactions between parallel rings in adjacent molecules. nih.gov These interactions are crucial in the crystal engineering of many nitrogen-containing heterocycles.
The interplay of these forces would define the supramolecular assembly. For instance, hydrogen bonding might form one-dimensional chains, which then pack into a three-dimensional structure stabilized by π-π stacking and van der Waals forces.
Dihedral Angle Analysis and Conformational Preferences
Dihedral angles describe the rotation around a chemical bond and are crucial for defining a molecule's conformation. For this compound, key dihedral angles would include:
The angle defining the orientation of the mercapto (-SH) group relative to the pyridazine ring.
The angles defining the orientation of the hydrogen atoms of the methyl groups.
In substituted pyridazine derivatives, the core heterocyclic ring is generally planar. growingscience.comnih.gov However, substituents can exhibit some rotational freedom. For example, in the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, the methyl and cyano groups are nearly coplanar with the connected ring. researchgate.net A similar planarity would be expected for the cyano group in the target molecule. The orientation of the mercapto group's hydrogen atom would likely be influenced by its participation in intermolecular hydrogen bonding. In studies of donor-acceptor pyridazine derivatives, the dihedral angles between the pyridazine core and substituent groups are critical for intramolecular charge transfer and are often found to be nearly perpendicular to minimize steric hindrance and maximize electronic effects. mdpi.com
Table 1: Illustrative Crystallographic Data for a Related Pyridazine Derivative
| Parameter | Example Value (from 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Torsion Angle (N1-N2-C8-C7) | -1.1° |
| Hydrogen Bond (D-H···A) | N-H···N |
Note: This table presents actual data for a structurally similar compound to illustrate the type of information obtained from an X-ray crystallography study.
Advanced Spectroscopic Techniques for Solution-State Studies
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are essential for elucidating the structure and behavior of molecules in solution.
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of a molecule. nih.gov For this compound, a suite of 2D NMR experiments would be invaluable. nih.govscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the protons of the two methyl groups if there were any long-range coupling, although this is unlikely to be strong. Its primary utility would be to confirm the absence of protons on the pyridazine ring itself.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the two methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is arguably the most critical experiment for confirming the substitution pattern. Key expected correlations would include:
Protons of the C5-methyl group to C4, C5, and C6 of the pyridazine ring.
Protons of the C6-methyl group to C5, C6, and the adjacent ring nitrogen.
The mercapto proton (-SH) to C3 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show spatial proximity between the protons of the C5-methyl group and the mercapto proton, helping to establish their relative orientation in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C3-SH | ~4.0-6.0 | - | C3, C4 |
| C4-CN | - | ~115-120 | - |
| C5-CH₃ | ~2.3-2.6 | ~15-20 | C4, C5, C6 |
| C6-CH₃ | ~2.4-2.7 | ~18-23 | C5, C6 |
| C3 | - | ~150-160 | - |
| C4 | - | ~100-110 | - |
| C5 | - | ~145-155 | - |
| C6 | - | ~155-165 | - |
Note: This table contains predicted data based on known chemical shift ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The number of vibrational modes for a non-linear molecule is given by the 3N-6 rule, where N is the number of atoms. libretexts.org For C₇H₇N₃S (N=18), this results in 48 normal modes of vibration.
The spectra would be characterized by absorption bands corresponding to specific functional groups: liberty.edu
C≡N Stretch: A sharp, intense band is expected in the region of 2220-2230 cm⁻¹ in both FTIR and Raman spectra, which is characteristic of a nitrile group conjugated to an aromatic ring. nih.govnih.gov
S-H Stretch: A weak to medium intensity band for the mercapto group is expected around 2550-2600 cm⁻¹. This band can sometimes be broad, especially if involved in hydrogen bonding.
C=N and C=C Stretches: The pyridazine ring vibrations would appear in the 1400-1650 cm⁻¹ region. These are typically multiple sharp bands.
C-H Stretches: Aromatic C-H stretching is absent, but aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C-H Bends: Aliphatic C-H bending vibrations for the methyl groups would be observed around 1375 cm⁻¹ and 1450 cm⁻¹.
FTIR is sensitive to vibrations that cause a change in the dipole moment (e.g., C=O, N-H, O-H), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (e.g., C=C, C-S, S-S). libretexts.org Therefore, the symmetric ring breathing modes and the C-S stretch might be more prominent in the Raman spectrum, whereas the nitrile and mercapto stretches would likely be visible in both. researchgate.netnih.gov
Table 3: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Stretching | C≡N (Nitrile) | 2220 - 2230 | FTIR, Raman |
| Stretching | S-H (Mercapto) | 2550 - 2600 | FTIR, Raman |
| Stretching | C-H (Methyl) | 2850 - 3000 | FTIR, Raman |
| Ring Stretching | C=N, C=C (Pyridazine) | 1400 - 1650 | FTIR, Raman |
| Bending | C-H (Methyl) | 1375 & 1450 | FTIR, Raman |
Note: This table presents expected frequency ranges based on standard vibrational spectroscopy correlation charts and data from related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring, being a conjugated aromatic system with heteroatoms, will exhibit characteristic absorptions in the UV region. The expected transitions are: aip.org
π→π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridazine systems, these often appear below 300 nm. researchgate.net
n→π* Transitions: These lower-energy, lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. These absorptions are characteristic of heteroaromatic systems and typically occur at longer wavelengths (>300 nm) compared to the π→π* transitions. aip.orgnist.gov
The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the ring and the polarity of the solvent. researchgate.netresearchgate.net The methyl groups (electron-donating) and the cyano and mercapto groups can influence the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima (bathochromic or hypsochromic shift) compared to unsubstituted pyridazine.
Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry is a critical analytical technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, electron ionization (EI) mass spectrometry provides significant insights into its molecular weight and structural features through the analysis of its molecular ion and characteristic fragmentation patterns. rroij.com
The molecular formula of this compound is C₇H₇N₃S, corresponding to a molecular weight of 165.22 g/mol . scbt.com In a typical EI mass spectrum, the molecular ion peak (M⁺˙) is expected to be observed at an m/z value corresponding to the integer mass of the molecule, which is m/z 165. The presence of this peak confirms the molecular weight of the compound. The fragmentation of this molecular ion provides a roadmap to its structural components.
While a publicly available, detailed fragmentation spectrum for this compound is not extensively documented, a plausible fragmentation pathway can be predicted based on the established principles of mass spectrometry and the known behavior of related heterocyclic compounds like pyridazines and pyrimidines. ekb.egresearchgate.net The stability of the pyridazine ring and the presence of functional groups—mercapto (-SH), nitrile (-CN), and two methyl (-CH₃) groups—dictate the primary fragmentation routes.
Key fragmentation pathways likely include:
Loss of a Hydrogen Radical (H·): A common initial fragmentation step is the loss of a hydrogen radical from one of the methyl groups, leading to the formation of a stable, possibly ring-expanded, cation [M-H]⁺ at m/z 164.
Loss of a Methyl Radical (·CH₃): Cleavage of a C-C bond can result in the loss of a methyl radical, a common fragmentation for methylated aromatic compounds. This would produce a significant fragment ion [M-CH₃]⁺ at m/z 150.
Elimination of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide, a characteristic fragmentation for cyanated aromatic compounds. This pathway would yield a fragment ion [M-HCN]⁺ at m/z 138.
Fragmentation of the Pyridazine Ring: Heterocyclic rings can undergo complex fragmentation. One potential pathway for the pyridazine ring is the expulsion of a nitrogen molecule (N₂), which would lead to a fragment ion [M-N₂]⁺ at m/z 137. Another possibility, seen in related systems, is a Retro-Diels-Alder reaction, which would cleave the ring into smaller, stable fragments. researchgate.net
Loss of Thiocyanic Acid (HSCN): Rearrangement followed by elimination of thiocyanic acid is another plausible route, resulting in a fragment ion [M-HSCN]⁺ at m/z 106.
The relative abundance of these fragment ions depends on their stability. The analysis of these fragments allows for the confirmation of the different structural motifs within the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Ion Structure/Formula | Neutral Loss |
| 165 | [C₇H₇N₃S]⁺˙ (Molecular Ion) | - |
| 164 | [C₇H₆N₃S]⁺ | H· |
| 150 | [C₆H₄N₃S]⁺ | ·CH₃ |
| 138 | [C₆H₆NS]⁺˙ | HCN |
| 137 | [C₇H₇NS]⁺˙ | N₂ |
| 106 | [C₆H₇]⁺ | HSCN |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a novel compound like 3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile, DFT would be the foundational method to predict its intrinsic properties.
Geometry Optimization and Energetics
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides insights into the molecule's shape and steric properties. Furthermore, energetic calculations would yield the molecule's total energy, heat of formation, and stability relative to other isomers.
Table 1: Hypothetical Data Table for Optimized Geometry Parameters (Note: This table is for illustrative purposes only, as specific data for the target compound is not available.)
| Parameter | Value |
|---|---|
| Bond Length (C-S) | e.g., 1.75 Å |
| Bond Length (N-N) | e.g., 1.34 Å |
| Bond Angle (S-C-C) | e.g., 120.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Data Table for FMO Analysis (Note: This table is for illustrative purposes only, as specific data for the target compound is not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | e.g., -6.5 eV |
| LUMO | e.g., -1.2 eV |
Electronic Structure and Charge Distribution Analysis
Understanding the distribution of electrons within a molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. This analysis would reveal the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions like hydrogen bonding.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. For this compound, this would provide valuable information about its color and could be used to correlate theoretical predictions with experimental spectroscopic data.
Reaction Mechanism Elucidation through Transition State Calculations
To understand how this compound participates in chemical reactions, computational chemists would perform transition state calculations. This involves identifying the high-energy structures (transition states) that connect reactants and products. By calculating the energy barriers for different reaction pathways, it is possible to predict the most likely reaction mechanisms and the kinetics of these reactions. This would be particularly useful for understanding its synthesis or its interactions in a biological system.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can reveal its dynamic behavior over time. By simulating the movements of atoms and molecules based on classical mechanics, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules like proteins. This would be essential for applications in drug design, where understanding the binding dynamics to a target protein is crucial.
Derivatives and Analogues As Synthetic Building Blocks
Synthesis of Fused Heterocyclic Systems Utilizing 3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile as a Precursor
The reactivity of this compound is prominently demonstrated in its use to construct polycyclic heteroaromatic compounds. The mercapto and nitrile groups can participate in sequential reactions to build new rings onto the pyridazine (B1198779) core.
A primary application of this compound is in the synthesis of thieno[2,3-c]pyridazine (B12981257) derivatives. This transformation is typically achieved through a two-step, one-pot process that begins with the S-alkylation of the mercapto group, followed by an intramolecular cyclization involving the nitrile group.
The reaction is initiated by condensing the starting mercaptan with various α-halo carbonyl compounds, such as α-chloro ketones or 2-chloroacetamide, in the presence of a base like sodium carbonate. The resulting S-alkylated intermediate undergoes a Thorpe-Ziegler cyclization, where the methylene (B1212753) group adjacent to the sulfur attacks the nitrile carbon, leading to the formation of a 5-aminothieno[2,3-c]pyridazine core after tautomerization. acs.org This synthetic route provides a direct method for accessing highly functionalized thienopyridazines. acs.org
Table 1: Synthesis of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
|---|
Note: The intermediate shown is subsequently cyclized to the corresponding 5-aminothienopyridazine derivative.
The 5-aminothieno[2,3-c]pyridazine system, synthesized as described above, is a valuable intermediate for constructing more complex, tricyclic structures. One such example is the formation of the 3,4-dimethylpyrimido[4′,5′:4,5]thieno[2,3-c]pyridazine core. acs.org
This is accomplished by treating the 5-aminothieno[2,3-c]pyridazine intermediate with reagents such as trimethylorthoformate under thermal conditions. The reaction proceeds via condensation, forming a new pyrimidine (B1678525) ring fused to the thienopyridazine scaffold. acs.org This "tie-back" strategy is an effective method for creating rigid, polycyclic molecules from the initial pyridazine precursor. acs.org
Table 2: Synthesis of Pyrimidothienopyridazine Core
| Reactant | Reagent | Conditions | Product Core |
|---|
Information regarding the synthesis of triazolopyrimidothienopyridazines directly from this compound was not found in the reviewed literature.
The synthetic utility of the thienopyridazine intermediates derived from this compound extends to the creation of other novel tricyclic systems. Further chemical modifications of the 5-aminothieno[2,3-c]pyridazine core have led to the development of diverse scaffolds, including the 3,4-dimethylpyrido[4′,3′:4,5]thieno[2,3-c]pyridazine and 3,4-dimethylthieno[2,3-c:4,5-d′]dipyridazine cores. acs.org
For instance, the synthesis of the pyrido[4′,3′:4,5]thieno[2,3-c]pyridazine system involves multiple steps starting from the 5-amino-3,4-dimethylthieno[2,3-c]pyridazine intermediate. The amino group can be converted into other functionalities, such as a bromide via a Sandmeyer reaction, which then allows for further carbon-carbon bond-forming reactions like Suzuki-Miyaura couplings to build the final annulated ring. acs.org These advanced synthetic routes highlight the role of the initial pyridazine as a foundational block for structurally complex molecules. acs.org
Functionalization of the Pyridazine Core and Substituents
The functional groups of this compound offer distinct handles for chemical modification, allowing for the diversification of the molecule before or after its incorporation into larger fused systems.
The mercapto group is the most readily functionalized site on the this compound molecule. It behaves as a potent nucleophile, enabling straightforward S-alkylation reactions with a wide range of electrophiles. As detailed in the synthesis of thienopyridazines (Section 5.1.1), reaction with α-halo carbonyl compounds is a key first step in building fused rings. acs.org This reaction effectively transforms the mercapto group into a thioether linkage, which is integral to the subsequent cyclization step.
The nitrile group is a cornerstone of the synthetic utility of this precursor, primarily for its role in ring-closure reactions. In the formation of thieno[2,3-c]pyridazines, the nitrile acts as an electrophile in the intramolecular Thorpe-Ziegler cyclization. acs.org The carbon atom of the nitrile is attacked by the adjacent carbanion formed on the S-alkylated side chain, leading to the formation of the new five-membered thiophene (B33073) ring with a crucial amino group at the 5-position. This amino group then serves as a reactive handle for further annulation, as seen in the synthesis of pyrimidothienopyridazines. acs.org
Exploration of Pyridazine Ring Substitutions
The chemical reactivity of the pyridazine ring, particularly in highly functionalized molecules such as this compound, presents a rich area for synthetic exploration. The electron-poor nature of the pyridazine core, influenced by the two adjacent nitrogen atoms, makes it susceptible to nucleophilic attack and a versatile scaffold for the construction of more complex heterocyclic systems. Research in this area has largely focused on leveraging the reactive mercapto group to build fused ring systems, thereby introducing a variety of substituents onto a new ring that is annulated to the pyridazine core. This approach has proven to be a robust strategy for creating novel thieno[2,3-c]pyridazine derivatives.
The primary route for the elaboration of the this compound structure involves the S-alkylation of the mercapto group, followed by an intramolecular cyclization. This sequence of reactions transforms the initial pyridazine into a thieno[2,3-c]pyridazine, a fused heterocyclic system with significant interest in medicinal chemistry. The substituents are introduced onto the newly formed thiophene ring, and their nature is determined by the choice of the alkylating agent.
Detailed research findings have demonstrated the utility of various α-halocarbonyl compounds in this synthetic strategy. For instance, the reaction of 4-Cyano-5,6-dimethylpyridazin-3(2H)-thione, a tautomer of this compound, with α-halo ketones or α-halo esters in the presence of a base leads to the formation of substituted 3-aminothieno[2,3-c]pyridazines. The reaction proceeds through the initial S-alkylation of the pyridazine-3-thione, followed by a Thorpe-Ziegler type of intramolecular cyclization, where the active methylene group attacks the cyano group.
Further exploration of this synthetic route has involved the use of other bifunctional reagents. For example, chloroacetamide and N-phenylchloroacetamide have been successfully employed to introduce carboxamide and anilide functionalities, respectively, at the 2-position of the resulting thieno[2,3-c]pyridazine ring system. These reactions underscore the versatility of this compound as a building block for accessing a diverse range of substituted thieno[2,3-c]pyridazines.
The following table summarizes representative examples of thieno[2,3-c]pyridazine derivatives synthesized from this compound and the corresponding reagents used to introduce substitutions on the fused thiophene ring.
| Starting Material | Reagent | Resulting Compound | Substituent Introduced on Thiophene Ring |
| This compound | Ethyl bromoacetate | Ethyl 3-amino-5,6-dimethylthieno[2,3-c]pyridazine-4-carboxylate | -COOEt at C4 |
| This compound | Chloroacetone | 3-Amino-4-acetyl-5,6-dimethylthieno[2,3-c]pyridazine | -C(O)CH3 at C4 |
| This compound | Phenacyl bromide | 3-Amino-4-benzoyl-5,6-dimethylthieno[2,3-c]pyridazine | -C(O)Ph at C4 |
| This compound | Chloroacetamide | 3,4-Diamino-5,6-dimethylthieno[2,3-c]pyridazine-4-carboxamide | -C(O)NH2 at C4 |
| This compound | N-Phenylchloroacetamide | 3-Amino-5,6-dimethyl-N-phenylthieno[2,3-c]pyridazine-4-carboxamide | -C(O)NHPh at C4 |
While the primary focus has been on the construction of the fused thieno[2,3-c]pyridazine system, the inherent reactivity of the pyridazine ring itself suggests potential for direct substitution, although this appears to be a less explored avenue in the available literature for this specific molecule. The electron-withdrawing nature of the cyano group, combined with the directing effects of the methyl and mercapto groups, would likely influence the regioselectivity of any direct electrophilic or nucleophilic substitution on the pyridazine ring. Further research in this area could uncover novel synthetic pathways and lead to a broader range of derivatives with unique chemical properties.
Advanced Applications in Materials Science and Chemical Systems
Applications in Organic Electronics and Optoelectronics
The inherent electronic properties of the pyridazine (B1198779) ring, combined with the functional groups of 3-mercapto-5,6-dimethylpyridazine-4-carbonitrile, suggest its utility in various optoelectronic devices. The electron-accepting pyridazine core is a key component in creating materials with tailored energy levels for managing charge carriers (electrons and holes). frontiersin.orgmdpi.com
Derivatives of pyridazine are increasingly being investigated for their fluorescent and luminescent properties, driven by their potential use in sensing and lighting technologies. nih.gov Many advanced luminescent materials are based on a donor-acceptor (D-A) molecular architecture, where an electron-donating part of the molecule is linked to an electron-accepting part. The pyridazine moiety is an effective electron acceptor. frontiersin.orgmdpi.com When combined with suitable donor units, pyridazine derivatives can form intramolecular charge transfer (ICT) states upon excitation, which are often highly emissive.
A particularly significant area of research is Thermally Activated Delayed Fluorescence (TADF). nih.govmdpi.com In TADF materials, triplet excitons (which constitute 75% of excitons formed in an electrical device) can be converted into emissive singlet excitons through a process called reverse intersystem crossing (rISC). nih.gov This mechanism allows for theoretical internal quantum efficiencies of 100% in organic light-emitting diodes (OLEDs). The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. The electronic structure of pyridazine-based D-A compounds can be tuned to achieve this, leading to fast and efficient delayed fluorescence. frontiersin.org For example, combining a pyridazine acceptor with phenoxazine (B87303) donor units has resulted in materials with high rISC rates and fast TADF emission. frontiersin.orgnih.gov
Table 1: Photophysical Properties of Selected Donor-Acceptor Pyridazine-Based Emitters Note: This data is for illustrative pyridazine derivatives, not this compound itself, to demonstrate the potential of the pyridazine core.
| Compound Name | Donor Moiety | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) | Delayed Emission Lifetime | Reference |
| dPXZMePydz | Phenoxazine | 534 - 609 | 10.9% | < 500 ns | frontiersin.orgmdpi.com |
| dCzMePydz | Carbazole | ~500 | - | - | frontiersin.org |
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical communications, data storage, and optical computing. A key requirement for a molecule to have significant NLO properties, particularly a large third-order susceptibility (χ⁽³⁾), is a high degree of π-electron delocalization and the presence of functionalities that enhance molecular polarizability.
Sulfur-containing organic and organometallic compounds are known to possess notable third-order NLO properties. illinois.eduosti.gov The presence of sulfur atoms, with their available lone pairs and d-orbitals, can increase the polarizability and facilitate electron delocalization within a molecule. The mercapto (-SH) group in this compound introduces sulfur into a π-conjugated heterocyclic system, suggesting its potential as an NLO-active material. Research on other sulfur-rich molecules has demonstrated that high second hyperpolarizability (γ), a measure of molecular third-order NLO response, can be achieved. illinois.eduosti.gov
Table 2: Illustrative Third-Order NLO Properties of Sulfur-Rich Compounds Note: This data is for representative sulfur-containing molecules to highlight the potential contribution of the mercapto group to NLO properties.
| Compound | Second Hyperpolarizability (γR) (esu) | Measurement Wavelength (nm) | Reference |
| C₆S₈O₂ | - | 527 | illinois.eduosti.gov |
| [Zn₁₀S₄(SPh)₁₆]⁴⁻ | -6.3 × 10⁻³¹ | 527 | illinois.eduosti.gov |
The properties that make pyridazine derivatives interesting as luminescent materials directly translate to their application as emitters in OLEDs. nih.gov By leveraging the TADF mechanism, emitters based on pyridazine acceptors can be used in the emissive layer of OLEDs to harvest non-emissive triplet excitons, leading to high efficiency. frontiersin.orgmdpi.com OLEDs fabricated with a pyridazine-phenoxazine TADF emitter have demonstrated promising external quantum efficiencies, confirming that the pyridazine core can facilitate efficient electroluminescence. mdpi.comresearchgate.net
Furthermore, pyridazine derivatives have been employed as ligands in phosphorescent metal complexes for OLEDs. For instance, symmetric tetradentate platinum(II) complexes incorporating pyridazine ligands have been synthesized and used to create highly efficient orange-emitting OLEDs with narrow emission spectra. rsc.org
While less explored, the donor-acceptor principles underlying OLED emitters are also fundamental to organic solar cells (photovoltaics). In a solar cell, a D-A junction facilitates the separation of photogenerated excitons into free charge carriers. The electron-accepting nature of the pyridazine core suggests that this compound could be investigated as a component of an acceptor material or as a building block for sensitizer (B1316253) dyes in dye-sensitized solar cells.
Ligand Chemistry and Coordination Complexes
The molecular structure of this compound contains multiple potential donor atoms—the two nitrogen atoms of the pyridazine ring and the exocyclic sulfur atom—making it a versatile ligand for coordinating with metal ions.
The field of coordination chemistry relies on the design of ligands to control the structure, reactivity, and electronic properties of metal complexes. Ligands based on mercaptopyridine and related heterocycles are well-established in this area. researchgate.netrsc.org These "soft" sulfur donors, often combined with "harder" nitrogen donors, can bind to a wide variety of transition metals.
Complexes are typically synthesized by reacting the deprotonated ligand (a thiolate) with a metal salt in a suitable solvent. The specific outcome—be it a monomeric, dimeric, or polymeric structure—depends on the metal, the ligand-to-metal ratio, and the reaction conditions. For example, iron(II) has been shown to form tetrahedral complexes with four 2-mercaptopyridine (B119420) ligands, creating analogues of rubredoxin active sites. rsc.org Similarly, copper(I) complexes featuring mercaptopyridyl-borohydride ligands have been synthesized and structurally characterized. mdpi.com The presence of both sulfur and nitrogen donors in this compound allows for the design of complexes with specific geometries and electronic properties for applications in catalysis, sensing, or as precursors for advanced materials.
The mercapto-pyridazine moiety can exhibit several coordination modes, adding to its versatility as a ligand. The compound can exist in a tautomeric equilibrium between the thione form (C=S) and the thiol form (-SH). Upon deprotonation of the thiol group, a thiolate anion is formed, which is a potent nucleophile and an excellent coordinating agent.
The primary coordination modes include:
Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom or one of the ring nitrogen atoms.
Bidentate Chelation: The ligand can coordinate to a single metal center via both the sulfur atom and an adjacent ring nitrogen atom (N2), forming a stable five-membered chelate ring. This S,N-chelation is a common and stabilizing binding mode for related ligands like 2-mercaptopyridine. rsc.org
Bridging Coordination: The ligand can bridge two or more metal centers. For instance, the sulfur atom could bind to one metal while a ring nitrogen binds to another, leading to the formation of coordination polymers or multinuclear clusters.
Catalytic Applications and Functional Materials
Research into the catalytic and functional material applications of this compound is an emerging field. While specific studies on this particular compound are limited, the broader class of nitrogen-containing heterocyclic compounds, including pyridazine derivatives, has been explored for various roles in catalysis and materials science.
Role as Ligands in Heterogeneous and Homogeneous Catalysis
There is currently a lack of specific research literature detailing the role of this compound as a ligand in either heterogeneous or homogeneous catalysis. However, the molecular structure of the compound, featuring nitrogen heteroatoms and a sulfur-containing mercapto group, suggests potential for coordination with metal centers. Pyridine (B92270) and its derivatives are well-known N-donor ligands that can form stable complexes with a variety of transition metals, which are central to many catalytic processes. mdpi.com The presence of both nitrogen and sulfur atoms could allow for chelation, potentially enhancing the stability and modulating the electronic properties of a metal catalyst.
Adsorption Studies for Sensor Development or Environmental Applications
Specific adsorption studies of this compound for the development of chemical sensors or for environmental applications have not been extensively reported in scientific literature. The functional groups present in the molecule, such as the mercapto and cyano groups, as well as the nitrogen atoms in the pyridazine ring, could theoretically interact with various analytes or surfaces. Mercapto groups, for instance, are known to have a strong affinity for heavy metal ions, suggesting a potential, though unexplored, role in environmental remediation or sensing applications.
Other Potential Non-Biological Applications
Beyond the aforementioned areas, the chemical structure of this compound lends itself to other potential, non-biological applications in materials science and industrial chemistry.
Corrosion Inhibition Studies
While specific studies on this compound as a corrosion inhibitor are not available, numerous studies have demonstrated the efficacy of heterocyclic compounds containing nitrogen, sulfur, and π-bonds in preventing the corrosion of metals, particularly in acidic media. researchgate.netresearchgate.net Pyridazine derivatives, for instance, have been investigated as effective corrosion inhibitors for mild steel. tandfonline.comtandfonline.com
The mechanism of corrosion inhibition by such organic molecules typically involves their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. mdpi.com This adsorption can occur through the heteroatoms (N, S) which can coordinate with the vacant d-orbitals of the metal, and through the π-electrons of the heterocyclic ring. The presence of both a mercapto group and a nitrogen-rich pyridazine ring in this compound suggests a strong potential for adsorption and, consequently, corrosion inhibition. Studies on similar compounds, such as triazole and pyridine derivatives, have shown high inhibition efficiencies. mdpi.comfrontiersin.orgresearchgate.netjmaterenvironsci.com
Table 1: Inhibition Efficiency of Structurally Related Compounds
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| 3-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (TPP) | Mild Steel | 1M HCl | 96.83 |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | Mild Steel | 1M HCl | 97.1 |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1M HCl | 97 |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | ~94 |
| 3-Methyl-4-amino-5-mercapto-1,2,4-triazole (MAMT) | 6061/Al - 15 (vol-%) SiC(p) composite | 0.5 M NaOH | >90 (at optimal concentration) |
Agrochemical Intermediates (non-toxicity specific)
Pyridazine and its derivatives are recognized as important structural motifs in a variety of agrochemicals, including herbicides, insecticides, and fungicides. nbinno.comgoogle.com These heterocyclic compounds serve as crucial intermediates in the synthesis of more complex active ingredients. nbinno.com The unique chemical properties of the pyridazine ring allow for a wide range of chemical modifications, enabling the development of agrochemicals with specific modes of action and improved efficacy.
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies
Currently, specific, high-yield synthetic routes for 3-Mercapto-5,6-dimethylpyridazine-4-carbonitrile are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient and scalable synthetic methodologies. Drawing inspiration from the synthesis of related pyridazine (B1198779) and mercaptopyridine derivatives, several avenues could be explored.
One potential approach could involve the cyclization of a suitable dicarbonyl compound with a hydrazine (B178648) derivative, followed by the introduction of the mercapto and cyano functionalities. For instance, the synthesis of various pyridazine derivatives has been achieved through the reaction of dicarbonyl compounds with hydrazine hydrate. growingscience.com Similarly, the synthesis of 3-cyano-4,6-dimethyl-2-mercaptopyridine is accomplished by the reaction of 2-cyanothioacetamide (B47340) with 2,4-pentanedione, suggesting that a parallel strategy with a substituted diketone could be viable. chemicalbook.com
Future synthetic research could focus on:
One-pot multicomponent reactions: These reactions are known for their efficiency and atom economy in generating molecular complexity from simple starting materials. growingscience.com
Microwave-assisted synthesis: This technique can often accelerate reaction times and improve yields for the synthesis of heterocyclic compounds.
Flow chemistry: For scalable and safe production, continuous flow methodologies could be developed.
Systematic studies to optimize reaction conditions, such as solvent, temperature, and catalysts, will be crucial for establishing a robust and reproducible synthesis.
In-depth Mechanistic Studies of Complex Transformations
A detailed understanding of the reactivity of this compound is essential for its application in medicinal chemistry and materials science. The presence of multiple functional groups—a mercapto group, a nitrile group, and the pyridazine ring system—suggests a rich and complex reactivity profile.
Future mechanistic studies should investigate:
Tautomerism: The mercapto group can potentially exist in equilibrium with a thione tautomer. Spectroscopic and computational studies would be invaluable in determining the predominant tautomeric form under various conditions, which will, in turn, dictate its reactivity.
Alkylation and Acylation Reactions: The sulfur atom of the mercapto group is expected to be a primary site for nucleophilic attack. Investigating its reactions with a range of electrophiles will be fundamental to creating a library of derivatives with diverse properties.
Cyclization Reactions: The nitrile and mercapto groups are strategically positioned to participate in intramolecular cyclization reactions, potentially leading to novel fused heterocyclic systems. For example, studies on related mercaptopyridazine derivatives have shown their utility in the synthesis of fused ring systems like pyridazino[1,6-a]quinazolines. nih.govnih.gov
Metal Coordination: The nitrogen atoms of the pyridazine ring and the sulfur atom of the mercapto group are potential coordination sites for metal ions. The synthesis and characterization of metal complexes could lead to new catalysts or materials with interesting electronic properties.
Exploration of Advanced Material Properties
The unique electronic and structural features of the pyridazine ring suggest that this compound and its derivatives could possess interesting material properties. nih.gov The electron-deficient nature of the pyridazine ring, combined with the potential for intermolecular interactions through its functional groups, makes it a candidate for applications in organic electronics.
Future research in this area should focus on:
Optical and Electronic Properties: Synthesis of a series of derivatives with varying substituents to tune the electronic properties. This would involve studying their absorption and emission spectra, as well as their electrochemical behavior through techniques like cyclic voltammetry.
Organic Semiconductors: Investigation of the potential of this compound and its derivatives as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The planarity and potential for π-π stacking are desirable characteristics for such applications. liberty.eduresearchgate.net
Nonlinear Optical (NLO) Materials: Computational screening and experimental validation of the NLO properties of derivatives, as many organic molecules with donor-acceptor functionalities exhibit such behavior.
A systematic investigation into structure-property relationships will be key to designing materials with tailored functionalities.
Integration into Supramolecular Assemblies
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the N-H of the tautomeric thione form), π-π stacking (via the pyridazine ring), and coordination with metal ions, makes it an attractive building block for supramolecular chemistry.
Future research could explore:
Self-Assembly: Studying the self-assembly behavior of the molecule in different solvents and in the solid state to form well-defined nanostructures.
Host-Guest Chemistry: Designing and synthesizing larger macrocyclic structures derived from this compound that can act as hosts for specific guest molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the compound as a ligand to construct coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing. The pyridazine moiety has been successfully employed as a ligand in the construction of such assemblies. rsc.org
Synergistic Computational and Experimental Approaches
Given the current lack of experimental data, a synergistic approach combining computational chemistry with experimental validation will be highly effective in accelerating the exploration of this compound.
Future work in this area should involve:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to predict molecular geometries, spectroscopic signatures (IR, NMR), and electronic properties (HOMO-LUMO energies, electrostatic potential maps). nih.govmdpi.comresearchgate.net These predictions can guide synthetic efforts and aid in the characterization of new compounds.
Molecular Docking and Dynamics: If the compound is explored for biological applications, computational docking studies can predict its binding affinity and mode of interaction with various biological targets. Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes.
Prediction of Material Properties: Using computational models to predict properties such as charge mobility and excited state energies to screen for promising candidates for materials applications before undertaking extensive synthetic work.
By integrating computational modeling with targeted experimental work, the research community can efficiently unlock the potential of this currently understudied molecule and pave the way for its application in diverse scientific fields.
Data Tables
Table 1: Physicochemical Properties of this compound (Note: This data is based on available supplier information and requires experimental verification.)
| Property | Value | Source |
| Molecular Formula | C7H7N3S | scbt.com |
| Molecular Weight | 165.22 g/mol | scbt.com |
No experimental data for properties such as melting point, boiling point, or solubility is currently available in the reviewed literature.
Q & A
Q. What are the standard synthetic routes for 3-mercapto-5,6-dimethylpyridazine-4-carbonitrile, and how are intermediates characterized?
Methodological Answer:
- Synthetic Pathway: Start with a pyridazine precursor (e.g., 3-chloro-5,6-dimethylpyridazine-4-carbonitrile ) and perform nucleophilic substitution with a thiol source (e.g., thiourea or NaSH).
- Key Steps:
- Reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.
- Monitor reaction progress via TLC.
- Characterization:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR: Essential for identifying functional groups (e.g., –SH, CN, C=S).
- ¹H/¹³C NMR: Assign methyl groups (δ ~2.3 ppm in ¹H; ~20–25 ppm in ¹³C) and aromatic protons. Use DMSO-d₆ to observe –SH protons, which may exchange with deuterium .
- X-ray Crystallography: Resolve bond angles and spatial arrangement using SHELX software .
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare results with experimental UV-Vis spectra .
- Software: Gaussian or ORCA for energy minimization; VMD for visualization.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Methodological Answer:
- Variables to Test:
- Solvent Systems: Mix acetic anhydride/acetic acid (10:20 mL) for better solubility .
- Catalysts: Sodium acetate (0.5 g) accelerates substitution reactions .
- Temperature: Reflux at 100°C vs. microwave-assisted heating.
- Yield Improvement: Analogous syntheses report 57–68% yields; consider stepwise purification (e.g., column chromatography post-crystallization) .
Q. How to resolve contradictions in spectral data between theoretical and experimental results?
Methodological Answer:
- Case Example: Discrepancies in ¹³C NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism.
- Approach:
Q. What strategies are effective for studying the bioactivity of this compound?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Use broth microdilution (MIC against S. aureus or E. coli) .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293).
- Structure-Activity Relationship (SAR): Modify the methyl or nitrile groups and compare bioactivity .
Q. How to handle crystallographic refinement challenges for this compound?
Methodological Answer:
- Software: SHELXL for high-resolution data; SHELXE for twinned crystals .
- Parameters:
- Apply anisotropic displacement parameters for non-H atoms.
- Use the SQUEEZE tool in PLATON to model disordered solvent.
Data Contradiction Analysis
Q. How to address inconsistent reaction yields reported in literature?
Case Study:
- reports 68% yield for a carbonitrile analog, while other syntheses show lower yields (e.g., 57% ).
- Variables to Investigate:
- Purity of starting materials (e.g., chloroacetic acid vs. commercial sources).
- Reaction time (2 hours vs. extended reflux).
- Workup methods (crystallization solvent choice).
Methodological Tables
Q. Table 1: Synthesis and Characterization Data for Analogous Compounds
| Compound | Yield (%) | m.p. (°C) | IR (CN, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|---|---|
| Thiazolo-pyrimidine-6-carbonitrile | 68 | 243–246 | 2219 | 2.24 (s, 3H, CH₃) | |
| Pyridazine-carbonitrile | 57 | 268–269 | 2220 | 2.34 (s, 3H, CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
